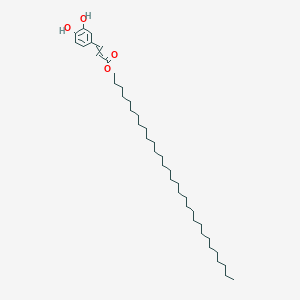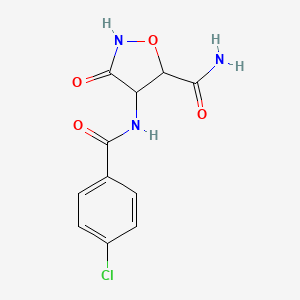
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorobenzamido group, an oxazolidine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorobenzamido intermediate. This intermediate is then reacted with an oxazolidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of soluble epoxide hydrolase, affecting pathways related to inflammation and pain .
類似化合物との比較
Similar Compounds
4-Benzamidobenzoic Acid Hydrazide Derivatives: These compounds share structural similarities and are also studied for their biological activities.
2-[4-(4-Substitutedbenzamido)phenyl] Benzothiazole Derivatives: These derivatives have similar benzamido groups and are evaluated for their antimicrobial properties.
Uniqueness
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolidine ring and chlorobenzamido group make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
672942-96-0 |
|---|---|
分子式 |
C11H10ClN3O4 |
分子量 |
283.67 g/mol |
IUPAC名 |
4-[(4-chlorobenzoyl)amino]-3-oxo-1,2-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C11H10ClN3O4/c12-6-3-1-5(2-4-6)10(17)14-7-8(9(13)16)19-15-11(7)18/h1-4,7-8H,(H2,13,16)(H,14,17)(H,15,18) |
InChIキー |
AJMVWTRUUUOPAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2C(ONC2=O)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


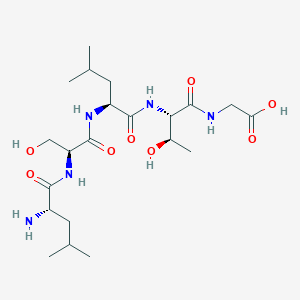
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
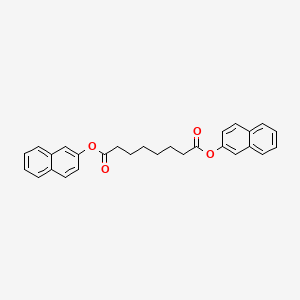
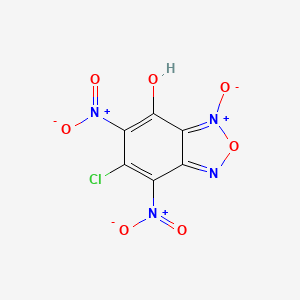
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
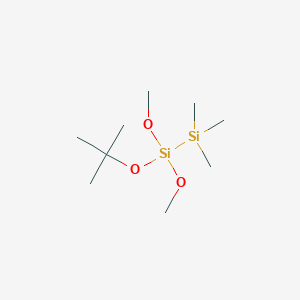

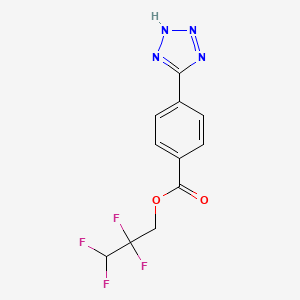
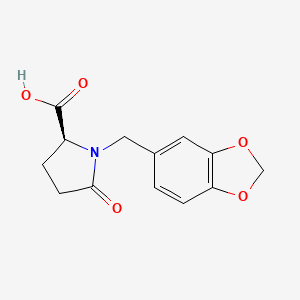
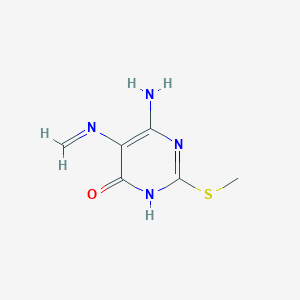
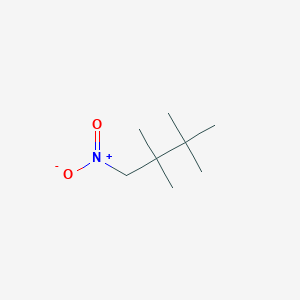

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
